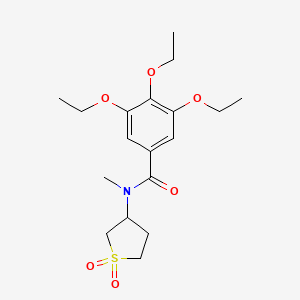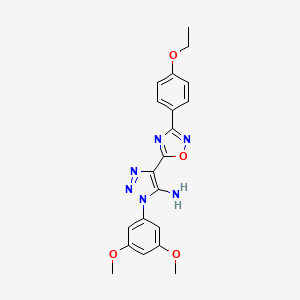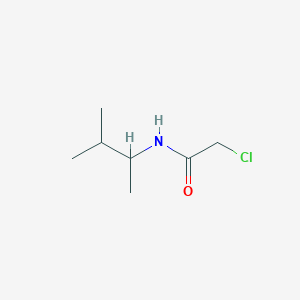
2-chloro-N-(3-methylbutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-methylbutan-2-yl)acetamide is a chemical compound with the molecular formula C7H14ClNO . It has a molecular weight of 163.65 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14ClNO/c1-6(2)8(3,5-10)11-7(12)4-9/h6H,4H2,1-3H3,(H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a colorless solid . It is readily soluble in water . The exact boiling point is not mentioned in the search results .Applications De Recherche Scientifique
Fluorescent Probes for Mercury Ion Detection
A study by Shao et al. (2011) described the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, producing imidazo[1,2-a]pyridine derivatives. Among these, a compound structurally related to 2-chloro-N-(3-methylbutan-2-yl)acetamide was found to be an efficient fluorescent probe for mercury ions in both acetonitrile and buffered aqueous solution. This highlights the potential application of such compounds in environmental monitoring and testing for mercury contamination (Shao et al., 2011).
Sustainable Bio-based Solvent
In 2021, Jin et al. reported the methylation of acetoin to produce 3-methoxybutan-2-one (MO) as a sustainable bio-based solvent. The study highlighted MO's potential in substituting harmful chlorinated solvents. Although not directly related to this compound, this research emphasizes the growing importance of developing eco-friendly solvents in chemical processes, which could be relevant for the future development of similar compounds (Jin et al., 2021).
Comparative Metabolism in Human and Rat Liver Microsomes
Coleman et al. (2000) conducted a study comparing the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. While this study focuses on different, yet structurally related compounds, it provides insight into the metabolic pathways and potential interactions of compounds like this compound in biological systems (Coleman et al., 2000).
Propriétés
IUPAC Name |
2-chloro-N-(3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-5(2)6(3)9-7(10)4-8/h5-6H,4H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRHQNSPKWWXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2645349.png)
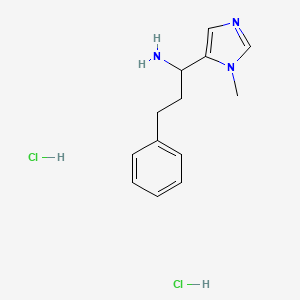
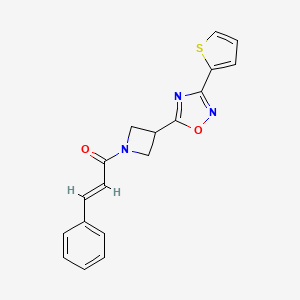
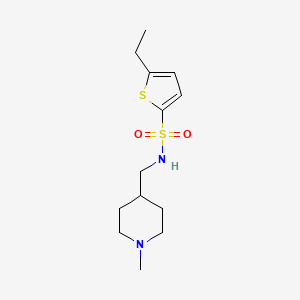
![2-[4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2645356.png)
![Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine](/img/structure/B2645358.png)
![(4-(Ethylthio)phenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2645359.png)
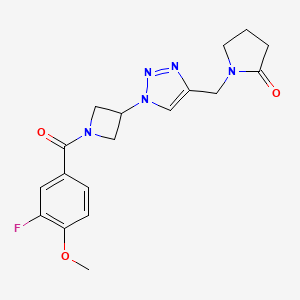

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2645364.png)

